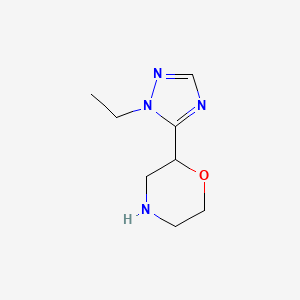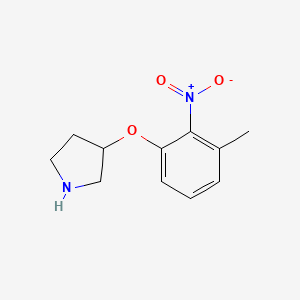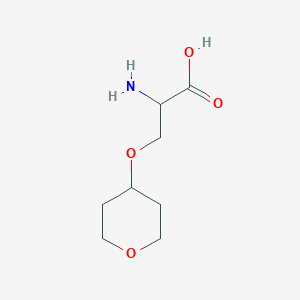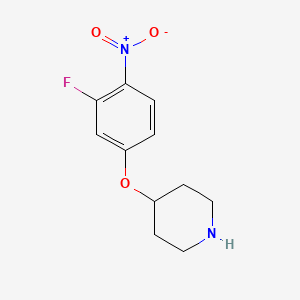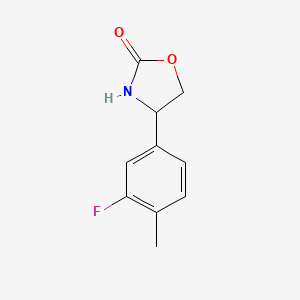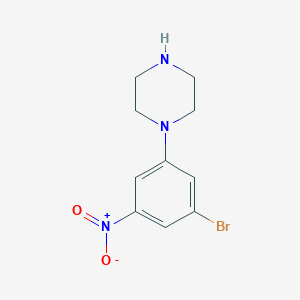![molecular formula C20H16ClF3N4O6S2 B13614294 3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea, trifluoroacetic acid is a complex organic compound that features a unique combination of azetidine, benzothiazole, and urea moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea typically involves multiple steps, starting with the preparation of the azetidine and benzothiazole intermediates. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high stability and reactivity
作用機序
The mechanism of action of 3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea involves its interaction with specific molecular targets and pathways. The azetidine moiety, known for its high ring-strain energy and strong molecular rigidity, may interact with enzymes or receptors, leading to modulation of biological pathways . The benzothiazole component may contribute to the compound’s bioactivity by interacting with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.
Uniqueness
3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea is unique due to its combination of azetidine, benzothiazole, and urea moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C20H16ClF3N4O6S2 |
|---|---|
分子量 |
564.9 g/mol |
IUPAC名 |
N-[[6-(azetidin-3-ylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl]-2-chlorobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H15ClN4O4S2.C2HF3O2/c19-13-4-2-1-3-12(13)16(24)22-17(25)23-18-21-14-6-5-10(7-15(14)28-18)29(26,27)11-8-20-9-11;3-2(4,5)1(6)7/h1-7,11,20H,8-9H2,(H2,21,22,23,24,25);(H,6,7) |
InChIキー |
ZESKESNJGUUEHJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=CC=CC=C4Cl.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


